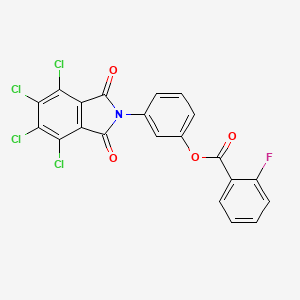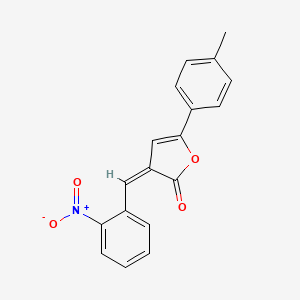![molecular formula C18H19ClN2O2S B5211211 N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5211211.png)
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide, commonly known as CMPT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CMPT is a thioamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
作用机制
CMPT exerts its effects by inhibiting the activity of various enzymes and signaling pathways. In cancer cells, CMPT inhibits the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell proliferation and survival. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell migration and invasion. In neurons, CMPT inhibits the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in oxidative stress and inflammation. It also activates the expression of antioxidant enzymes, which protect against oxidative stress.
Biochemical and Physiological Effects:
CMPT has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, migration, and invasion, protection against oxidative stress, and reduction of inflammation. It has also been shown to induce apoptosis in cancer cells and protect neurons against neuronal death.
实验室实验的优点和局限性
One of the advantages of using CMPT in lab experiments is its high purity, which ensures reproducibility of results. It is also relatively easy to synthesize, making it a cost-effective compound to use in research. However, one of the limitations of using CMPT is its low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on CMPT. One direction is to investigate its potential applications in other fields, such as cardiovascular disease and diabetes. Another direction is to optimize its synthesis method to improve its solubility and purity. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects. Overall, CMPT has shown promising results in various scientific research applications, and further research is needed to fully understand its potential.
合成方法
CMPT can be synthesized using various methods, including the reaction of 4-propoxybenzoyl chloride with 3-chloro-2-methylaniline, followed by the reaction of the resulting product with potassium thiocyanate. Another method involves the reaction of 4-propoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting product with 3-chloro-2-methylaniline and potassium thiocyanate. These methods have been optimized to yield high purity CMPT.
科学研究应用
CMPT has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, CMPT has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In neuroprotection, CMPT has been shown to protect neurons against oxidative stress and prevent neuronal death. In anti-inflammatory therapy, CMPT has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-3-11-23-14-9-7-13(8-10-14)17(22)21-18(24)20-16-6-4-5-15(19)12(16)2/h4-10H,3,11H2,1-2H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFMURNYGARGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5211128.png)
![methyl 1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5211140.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-(2-fluorophenyl)piperazine](/img/structure/B5211148.png)


![ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5211187.png)

![N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide](/img/structure/B5211202.png)
![2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide](/img/structure/B5211206.png)
![5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}isophthalic acid](/img/structure/B5211209.png)
![8-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}quinoline](/img/structure/B5211218.png)
![N-butyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5211237.png)

amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5211258.png)